

# An In-Depth Technical Guide to the Thermodynamic Stability of Nickel-Zinc Alloys

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## Compound of Interest

Compound Name: Nickel-ZINC

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This technical guide provides a comprehensive overview of the thermodynamic stability of **Nickel-Zinc** (Ni-Zn) alloys, a critical aspect for their application in diverse fields, including as sacrificial coatings and in battery technologies. This document synthesizes key thermodynamic data, details experimental and computational methodologies for their determination, and presents logical workflows to aid in understanding the principles governing the formation and stability of various Ni-Zn phases.

## Thermodynamic Stability and Phase Equilibria

The thermodynamic stability of a material system is fundamentally described by its Gibbs free energy ( $G$ ), which is a function of enthalpy ( $H$ ) and entropy ( $S$ ):  $G = H - TS$ . A phase or a combination of phases with the lowest Gibbs free energy at a given temperature, pressure, and composition will be the most stable. In the context of Ni-Zn alloys, this stability is visually represented by the Ni-Zn phase diagram.

The Ni-Zn binary system is characterized by the presence of several intermetallic compounds, each with its own domain of stability. These phases include:

- $\alpha$ -phase (FCC\_A1): A solid solution of zinc in the face-centered cubic nickel lattice.
- $\beta$ -phase (BCC\_B2) and  $\beta'$  phase: Ordered and disordered body-centered cubic phases around the equiatomic composition (NiZn).

- $\gamma$ -phase (complex cubic, D8<sub>2</sub> type): A complex cubic structure corresponding to the compound Ni<sub>5</sub>Zn<sub>21</sub>.
- $\delta$ -phase (complex): A phase rich in zinc, with a stoichiometry often cited as Ni<sub>3</sub>Zn<sub>22</sub>.
- (Zn) (HCP\_A3): A solid solution of nickel in the hexagonal close-packed zinc lattice.

The formation and stability of these phases are dictated by their respective enthalpies and entropies of formation. Generally, the Ni-Zn system exhibits a strong negative deviation from ideal behavior, indicating a strong affinity between nickel and zinc atoms and the formation of stable intermetallic compounds.<sup>[1]</sup>

## Quantitative Thermodynamic Data

The following tables summarize the available quantitative data on the thermodynamic properties of Ni-Zn alloys.

Table 1: Enthalpy and Entropy of Formation of Ni-Zn Intermetallic Compounds

Phase	Formula	Enthalpy of Formation ( $\Delta H^\circ_f$ ) at 298 K (kJ/mol of atoms)	Entropy of Formation ( $\Delta S^\circ_f$ ) at 298 K (J/mol·K of atoms)
$\beta'$ -NiZn	NiZn	-26.8	-
$\gamma$ -Ni <sub>5</sub> Zn <sub>21</sub>	Ni <sub>5</sub> Zn <sub>21</sub>	-20.9	-

Note: Comprehensive experimental data for the standard enthalpy and entropy of formation for all Ni-Zn intermetallic compounds are not readily available in the literature. The values presented are based on available assessments and should be used with an understanding of their origin.

Table 2: Activity Coefficient of Zinc in Liquid Ni-Zn Alloys

The activity of zinc in liquid Ni-Zn alloys, which is a measure of its effective concentration, can be described by the following equations at different temperatures, where  $y_{\text{Zn}}$  is the activity coefficient and  $N_{\text{Zn}}$  is the mole fraction of zinc<sup>[2]</sup>:

Temperature (K)	Equation for $\log(y_{\text{Zn}})$
1100	$\log(y_{\text{Zn}}) = 0.0222 - 2.848(1 - N_{\text{Zn}})^2$
1200	$\log(y_{\text{Zn}}) = 0.0228 - 2.438(1 - N_{\text{Zn}})^2$
1300	$\log(y_{\text{Zn}}) = 0.0251 - 2.104(1 - N_{\text{Zn}})^2$

These equations highlight the strong negative deviation from Raoult's law (ideal solution behavior), where the activity coefficient would be 1.[2]

## Experimental Determination of Thermodynamic Properties

Several experimental techniques are employed to determine the thermodynamic properties of alloys. The choice of method depends on the property of interest and the temperature range.

### High-Temperature Reaction Calorimetry

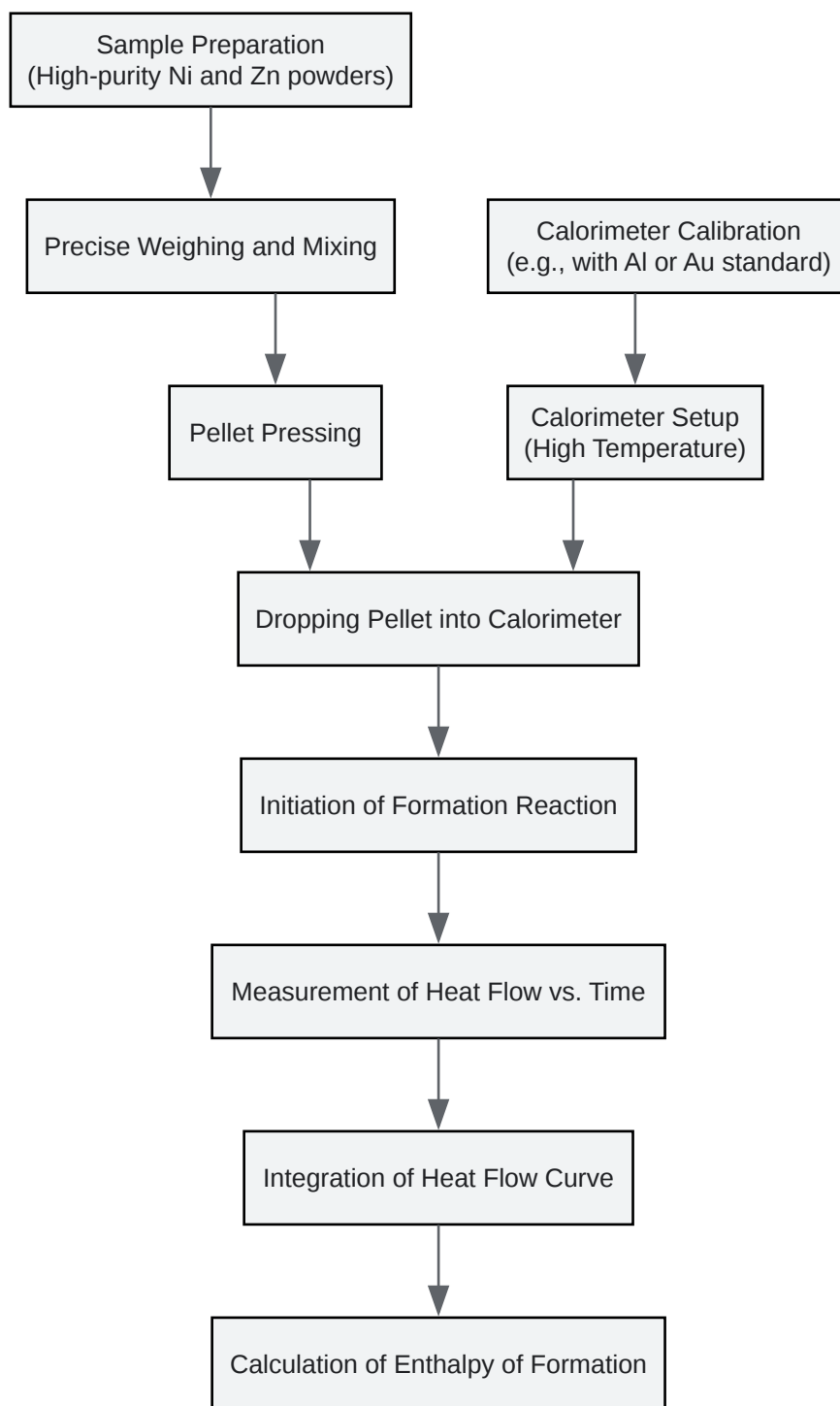
Direct reaction calorimetry is a powerful technique for measuring the enthalpy of formation of intermetallic compounds.

Methodology:

- **Sample Preparation:** High-purity nickel and zinc powders are precisely weighed and mixed in the desired stoichiometric ratio. The mixture is then pressed into a pellet.
- **Calorimeter Setup:** A high-temperature calorimeter, such as a Setaram MHTC 96 Line evo, is used. The calorimeter is calibrated using a standard substance with a known heat of fusion (e.g., pure aluminum or gold).
- **Reaction Initiation:** The pellet is dropped into the calorimeter, which is held at a temperature high enough to initiate and sustain the exothermic formation reaction of the Ni-Zn intermetallic compound.
- **Data Acquisition:** The heat flow from the reaction is measured as a function of time. The total heat evolved is obtained by integrating the heat flow curve.

- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation at the reaction temperature is calculated from the measured heat of reaction. This value can then be corrected to the standard reference temperature of 298 K using heat capacity data.

Workflow for High-Temperature Reaction Calorimetry:



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Workflow for determining the enthalpy of formation using high-temperature reaction calorimetry.

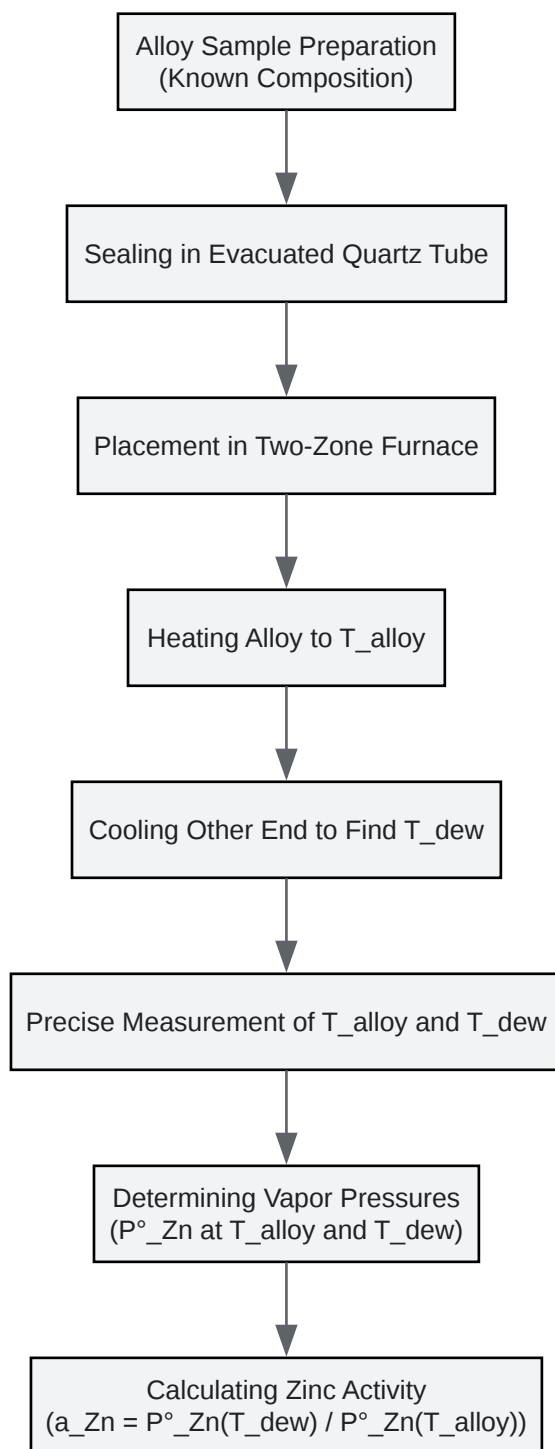
## Dew Point Method

The dew point method is a vapor pressure measurement technique used to determine the thermodynamic activity of a volatile component in an alloy. For the Ni-Zn system, it is suitable for measuring the activity of zinc due to its significantly higher vapor pressure compared to nickel.[2]

Methodology:

- **Sample Preparation:** A Ni-Zn alloy of known composition is prepared from high-purity metals and placed in one end of an evacuated and sealed quartz tube.
- **Furnace Setup:** The tube is placed in a two-zone furnace, allowing for independent temperature control of both ends. The end containing the alloy is heated to a constant temperature ( $T_{\text{alloy}}$ ).
- **Dew Point Determination:** The temperature of the other end of the tube ( $T_{\text{dew}}$ ) is slowly lowered until the first droplets of pure zinc condense. This temperature is the dew point.
- **Vapor Pressure Equivalence:** At the dew point, the partial pressure of zinc vapor above the alloy at  $T_{\text{alloy}}$  is equal to the vapor pressure of pure zinc at  $T_{\text{dew}}$ .
- **Activity Calculation:** The activity of zinc ( $a_{\text{Zn}}$ ) in the alloy at  $T_{\text{alloy}}$  is calculated as the ratio of the vapor pressure of pure zinc at  $T_{\text{dew}}$  to the vapor pressure of pure zinc at  $T_{\text{alloy}}$ .

Workflow for the Dew Point Method:



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Workflow for determining the activity of zinc in a Ni-Zn alloy using the dew point method.

## Electromotive Force (EMF) Method

The EMF method involves measuring the potential difference of a galvanic cell where the alloy is one electrode and a pure component is the other. The measured EMF is directly related to the partial Gibbs free energy and, consequently, the activity of that component in the alloy. This method is particularly useful for solid-state thermodynamic measurements at elevated temperatures.

## Computational Thermodynamics: The CALPHAD Method

The CALPHAD (CALculation of PHase Diagrams) approach is a powerful computational tool for modeling the thermodynamic properties of multicomponent systems and calculating phase diagrams.[3]

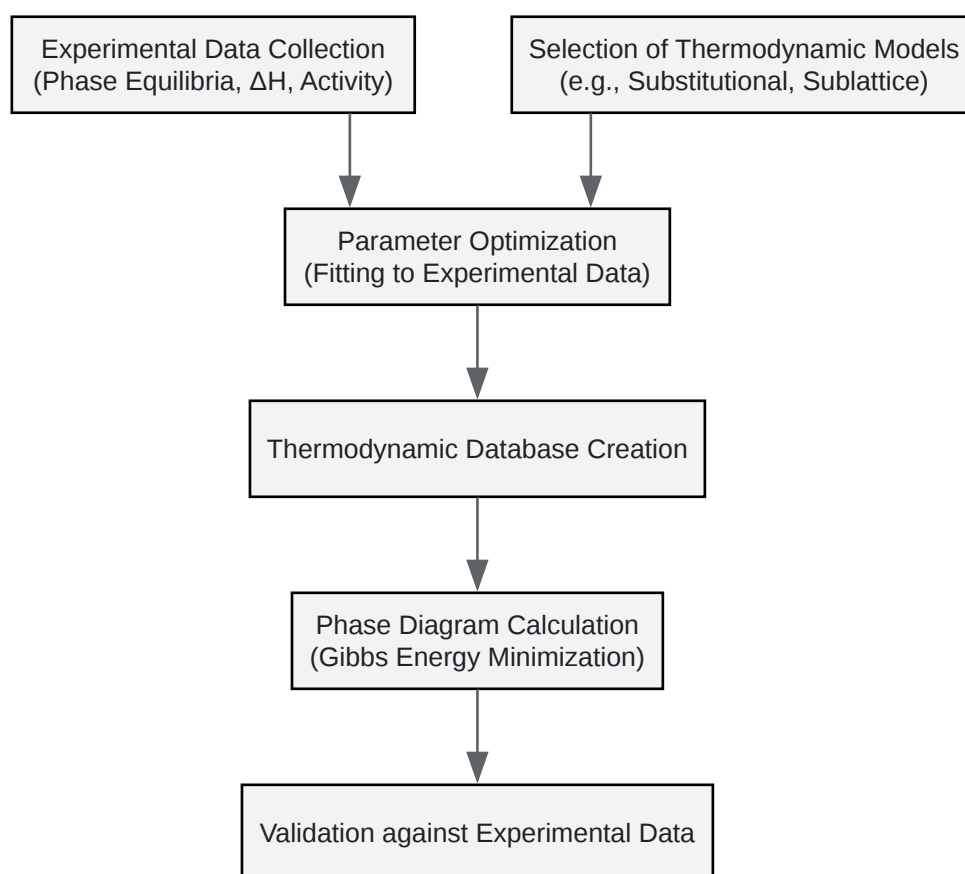
The Gibbs free energy of each phase is described by a mathematical model that includes parameters for the contributions of the pure components, ideal mixing, and excess free energy of mixing. These parameters are optimized to reproduce experimental thermodynamic data and phase equilibria.

Workflow for CALPHAD Modeling of a Binary System:

- **Data Collection:** Gather all available experimental data for the binary system, including phase diagram information (liquidus, solidus, solvus lines), enthalpies of mixing and formation, and activities.
- **Model Selection:** Choose appropriate thermodynamic models for each phase. For example, the liquid and solid solution phases are often described by a substitutional solution model, while intermetallic compounds can be modeled using a sublattice model.
- **Parameter Optimization:** The parameters in the Gibbs free energy models are optimized using software like Thermo-Calc or Pandat to achieve the best fit to the collected experimental data.
- **Database Creation:** The optimized set of parameters for all phases constitutes the thermodynamic database for the binary system.

- **Phase Diagram Calculation:** The software uses the database to calculate the phase diagram by minimizing the total Gibbs free energy of the system at each temperature and composition.

CALPHAD Modeling Workflow:



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A generalized workflow for the CALPHAD modeling of a binary alloy system.

## Conclusion

The thermodynamic stability of **Nickel-Zinc** alloys is governed by the formation of several stable intermetallic compounds, reflecting the strong attractive interaction between nickel and zinc. A thorough understanding of the thermodynamic properties, such as enthalpy of formation and component activities, is essential for predicting phase equilibria and controlling the microstructure and performance of these alloys in various applications. This guide has outlined the key thermodynamic data and detailed the primary experimental and computational methods



used to investigate the stability of the Ni-Zn system, providing a foundational resource for researchers in this field.

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